N-Hydroxyfuran-2-carboximidamide: Chemical Properties, Synthesis, and Role as a Precursor for Novel Neurotherapeutics
N-Hydroxyfuran-2-carboximidamide: Chemical Properties, Synthesis, and Role as a Precursor for Novel Neurotherapeutics
Executive Summary
N-Hydroxyfuran-2-carboximidamide (commonly referred to as 2-furamidoxime) is a highly versatile synthetic intermediate in modern medicinal chemistry. Characterized by a furan ring conjugated with an amidoxime moiety, this compound serves as a critical building block for the synthesis of heterocyclic pharmacophores, most notably 1,2,4-oxadiazole derivatives[1]. Recent pharmacological breakthroughs have leveraged this precursor to develop potent neuroprotective agents—such as FO-4-15—that show remarkable efficacy in ameliorating cognitive impairments in Alzheimer's disease (AD) models[1][2].
This technical guide provides an in-depth analysis of the physicochemical properties of N-Hydroxyfuran-2-carboximidamide, details a self-validating synthesis protocol, and explores the mechanistic causality of its downstream derivatives in neuropharmacology.
Chemical Identity and Physicochemical Properties
Understanding the structural parameters of N-Hydroxyfuran-2-carboximidamide is essential for predicting its reactivity, particularly its role as a nucleophile in cyclization reactions to form oxadiazoles. The amidoxime group provides both hydrogen bond donor and acceptor capabilities, which are crucial for intermediate stabilization during synthesis.
| Property | Value |
| IUPAC Name | N'-hydroxyfuran-2-carboximidamide |
| Molecular Formula | C5H6N2O2[3] |
| Monoisotopic Mass | 126.04293 Da[3] |
| SMILES | C1=COC(=C1)/C(=N/O)/N[3] |
| InChIKey | BYRPNZFONPLHNA-UHFFFAOYSA-N[3] |
| Key Structural Features | Electron-rich furan ring; reactive amidoxime functional group |
Synthesis Methodology and Mechanistic Causality
As a Senior Application Scientist, it is critical to approach synthesis not merely as a sequence of steps, but as a system of chemical causalities. The following protocol details the conversion of 2-furonitrile to N-Hydroxyfuran-2-carboximidamide, emphasizing the rationale behind each reagent and condition[1].
Step-by-Step Experimental Protocol
Step 1: Reagent Preparation & Solvation
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Action: Dissolve 10 mmol of 2-furonitrile in 30 mL of 90% Ethanol (EtOH)[1].
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Causality: Ethanol acts as an optimal protic solvent. It effectively solubilizes the organic nitrile while maintaining enough polarity to dissolve the inorganic salts introduced in the next step, ensuring a homogeneous reaction environment at reflux temperatures.
Step 2: Nucleophilic Activation
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Action: Add 20 mmol of hydroxylamine hydrochloride and 40 mmol of Sodium Bicarbonate (NaHCO3) to the solution[1].
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Causality: Hydroxylamine is supplied as a stable hydrochloride salt to prevent premature degradation. NaHCO3 acts as a mild base to neutralize the HCl, liberating the free hydroxylamine nucleophile in situ. A mild base is strictly chosen over strong alkalis to prevent the unwanted base-catalyzed hydrolysis of the starting nitrile into a carboxylic acid.
Step 3: Reflux and Nucleophilic Addition
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Action: Heat the reaction mixture to reflux for 12 hours[1].
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Causality: The elevated thermal energy overcomes the activation barrier required for the nucleophilic attack of the free hydroxylamine nitrogen onto the electrophilic carbon of the nitrile group. The 12-hour duration ensures complete conversion to the amidoxime.
Step 4: Workup and Phase Extraction
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Action: Evaporate the ethanol under reduced pressure. Dissolve the remaining residue in 100 mL of Ethyl Acetate (EtOAc), then wash sequentially with 30 mL of H2O and 30 mL of saturated NaCl (brine)[1]. Remove the EtOAc under reduced pressure to yield the final product[1].
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Causality: EtOAc selectively partitions the target organic N-Hydroxyfuran-2-carboximidamide into the organic layer, leaving unreacted inorganic salts (NaCl, excess NaHCO3) in the aqueous phase. The brine wash creates an osmotic gradient that pulls residual water out of the organic layer, ensuring a highly dry product upon solvent evaporation.
Step 5: Self-Validation (Quality Control)
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Action: Confirm product identity and purity via high-resolution mass spectrometry (HRMS).
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Causality: A self-validating protocol requires immediate analytical confirmation. The target mass-to-charge ratio (
) for the adduct must be observed at approximately 127.05 Da[3], confirming the successful addition of the hydroxylamine mass to the furan core.
Workflow: Synthesis of N-Hydroxyfuran-2-carboximidamide from 2-furonitrile.
Downstream Application: 1,2,4-Oxadiazole Derivatives in Neuropharmacology
The primary value of N-Hydroxyfuran-2-carboximidamide lies in its utility as a foundational precursor. By reacting this amidoxime with chloroacetyl chloride, followed by substitution with piperazine and various sulfuryl chlorides, medicinal chemists have successfully generated a library of novel 1,2,4-oxadiazole derivatives[1].
Among these, FO-4-15 has emerged as a breakthrough lead candidate for the treatment of Alzheimer's disease (AD)[4].
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In Vitro Superiority: FO-4-15 demonstrates exceptionally low cytotoxicity, boasting an LD50 of 62.86 μg/mL in human neuroblastoma (SH-SY5Y) cells, alongside significantly greater anti-H2O2 (antioxidant) activity than standard-of-care drugs like donepezil[1][4].
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In Vivo Efficacy: When administered to 3×Tg AD mouse models, FO-4-15 profoundly ameliorated cognitive impairments, improving both working and spatial memory[4]. Pathological analysis confirmed that the derivative significantly reduced amyloid-beta (Aβ) accumulation, tau hyper-phosphorylation, and synaptic degradation[4].
Pharmacological Mechanisms: The mGluR1/CaMKIIα/Fos Pathway
The neuroprotective effects of FO-4-15 (derived from N-Hydroxyfuran-2-carboximidamide) are not serendipitous; they are driven by a highly specific interaction with the metabotropic glutamate receptor 1 (mGluR1)[2]. The causality of this signaling cascade is outlined below:
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Receptor Activation: FO-4-15 acts as a direct activator of mGluR1. This interaction has been robustly validated through molecular docking, interaction energy analysis, and the observation of increased intracellular Ca2+ flow[2][4].
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Kinase Phosphorylation: The influx of intracellular calcium triggers the activation and phosphorylation of Calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα)[1].
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Transcriptional Upregulation: Phosphorylated CaMKIIα subsequently upregulates the expression of c-Fos[4]. In AD models, the CaMKIIα/Fos pathway is typically dysfunctional; FO-4-15 effectively restores this signaling axis[4].
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Synaptic Plasticity: The restoration of the mGluR1/CaMKIIα/Fos pathway promotes the expression of vital synaptic proteins and neurotrophic factors, ultimately halting neurodegeneration and enhancing neuroplasticity[2][4].
Signaling Cascade: FO-4-15 mediated activation of the mGluR1/CaMKIIα/Fos pathway.
Conclusion
N-Hydroxyfuran-2-carboximidamide is far more than a simple organic intermediate; it is the structural cornerstone for a new class of 1,2,4-oxadiazole neurotherapeutics. By understanding the precise chemical causalities required for its synthesis, researchers can efficiently scale the production of downstream derivatives like FO-4-15. As demonstrated by its targeted activation of the mGluR1/CaMKIIα/Fos pathway, this chemical lineage holds immense promise for overcoming the current limitations in Alzheimer's disease drug development.
References
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PubChemLite - N'-hydroxyfuran-2-carboximidamide (C5H6N2O2) . PubChem / Université du Luxembourg. Available at:[Link]
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Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway . Acta Pharmacologica Sinica (PubMed Central). Available at:[Link]
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FO-4-15, an anti-AD candidate with reduced neurotoxicity and enhanced neuroprotective effects . BioWorld. Available at:[Link]
Sources
- 1. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of FO-4-15, a novel 1,2,4-oxadiazole derivative, ameliorates cognitive impairments in 3×Tg mice by activating the mGluR1/CaMKIIα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - N'-hydroxyfuran-2-carboximidamide (C5H6N2O2) [pubchemlite.lcsb.uni.lu]
- 4. FO-4-15, an anti-AD candidate with reduced neurotoxicity and enhanced neuroprotective effects | BioWorld [bioworld.com]
